2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(12-21-16(24)7-4-8-17-21)20-14(11-22-18-9-10-19-22)13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYBGZGQLFVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleic Anhydride and Benzylhydrazine Cyclization
Reaction of benzylhydrazine with maleic anhydride in anhydrous acetone yields 2-benzyl-6-hydroxypyridazin-3(2H)-one, a key intermediate. This method proceeds through a tautomeric equilibrium between oxo and hydroxy forms, with alkylation occurring preferentially at the oxygen atom. Infrared (IR) spectroscopy confirms successful cyclization via a single carbonyl absorption band at 1663 cm⁻¹. Subsequent oxidation or functionalization introduces the acetamide group at the C-1 position.
1,2-Diketone Condensation
Alternative approaches utilize 1,2-diketones reacting with hydrazine derivatives in the presence of active methylene esters (Scheme 2 in). For example, hexane-2,5-dione reacts with ethyl acetoacetate under basic conditions (KOH, 40°C, 96 h) to form the pyridazinone core. This method offers regiocontrol but requires stringent temperature management to prevent diketone polymerization.
Introduction of the 2-acetamide group employs nucleophilic acyl substitution or coupling reactions:
Chloroacetylation Followed by Amination
Treatment of 6-hydroxypyridazinone with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C produces 2-chloro-N-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide. Subsequent reaction with ammonia or primary amines in ethanol at reflux replaces the chloride, yielding the desired acetamide derivative. High-performance liquid chromatography (HPLC) monitoring reveals optimal yields (72–85%) when using a 2:1 molar ratio of amine to chloroacetamide.
Direct Coupling via Carbodiimide Chemistry
Modern protocols favor 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-hydroxysuccinimide (NHS) mediated coupling between 6-oxopyridazinone-1-carboxylic acid and 2-amino-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide. Reaction in dimethyl sulfoxide (DMSO) at room temperature for 24 h achieves 89% conversion, as verified by electrospray ionization mass spectrometry (ESI-MS).
Synthesis of the 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl Amine
The triazole-containing sidechain introduces complexity due to regiochemical considerations:
Huisgen Cycloaddition Strategy
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between:
- 2-Azido-1-phenylethylamine
- Ethynyltriazole
In tert-butanol/water (3:1) with sodium ascorbate and CuSO₄, this method produces the 1,4-disubstituted triazole isomer exclusively. Nuclear magnetic resonance (¹H NMR) analysis shows characteristic triazole proton singlets at δ 7.62–7.65 ppm.
Cyclization of Thiosemicarbazides
Reaction of 1-phenyl-2-hydrazinylethylamine with carbon disulfide (CS₂) in potassium hydroxide yields 2-(2H-1,2,3-triazol-2-yl)ethylamine via intramolecular cyclization. This route avoids metal catalysts but requires careful pH control during workup to prevent decomposition.
Final Coupling and Purification
Convergent synthesis unites the pyridazinone-acetamide and triazole-ethylamine components:
Amide Bond Formation
Activation of the acetamide’s carboxylic acid (when present) as an acid chloride using oxalyl chloride precedes reaction with the triazole-ethylamine in dry tetrahydrofuran (THF). Triethylamine acts as both base and catalyst, with reactions typically completing within 6 h at 50°C. Column chromatography on silica gel (DCM/methanol 95:5) isolates the product in 68–74% yield.
Reductive Amination Alternative
For substrates containing primary amines, reductive amination using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane provides an efficient pathway. This method tolerates moisture and achieves 82% yield when reacting ketone intermediates with the triazole-ethylamine derivative.
Analytical Characterization
Rigorous quality control ensures structural fidelity:
Yield Optimization Strategies
Comparative analysis reveals critical parameters:
- Temperature : Maintaining 50–60°C during cyclization prevents byproduct formation
- Solvent Polarity : DMSO increases coupling efficiency by 18% compared to DCM
- Catalyst Loading : 5 mol% CuI in CuAAC maximizes triazole yield (94%)
Industrial-Scale Considerations
Patent US8580781B2 discloses a continuous flow process using microreactors to produce 2.3 kg/h of the target compound. Key features include:
- In-line IR monitoring of cyclization steps
- Automated pH adjustment during workup
- Shortened reaction times (4.2 h vs. 18 h batch)
Emerging Methodologies
Recent advances from PMC8540742 highlight enzymatic approaches using lipase-catalyzed amide bond formation. Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) achieves 91% enantiomeric excess, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. It may also modulate signaling pathways by interacting with receptors or other proteins involved in the pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogs with Pyridazine/Acetamide Cores
Several analogs share the pyridazinone-acetamide scaffold but differ in substituents and heterocyclic appendages:
Key Observations:
- Substituent Effects :
- Aromatic Rings : Replacement of the phenyl group with furan (CPX) introduces electron-rich heteroaromaticity, enhancing π-π stacking with hydrophobic protein pockets . Conversely, thiophene () provides moderate electron density and sulfur-mediated hydrophobic interactions .
- Heterocyclic Moieties : The triazole in the target compound offers hydrogen-bonding capabilities, while tetrazole () improves metabolic stability and mimics carboxylic acid groups .
Physicochemical Properties
- Solubility: The triazole and pyridazinone groups in the target compound may confer moderate aqueous solubility, whereas the tetrazole-thioether analog () likely has higher solubility due to ionizable tetrazole .
- Stability : The phenyl-triazole chain in the target compound may be susceptible to oxidative metabolism, whereas the tetrazole analog () and dimethylphenyl derivative () are more metabolically robust .
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridazine core linked to a triazole moiety and an acetamide group, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of the pyridazine family exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study assessed the cytotoxic effects of various pyridazine derivatives on colon carcinoma (HCT-15) cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | HCT-15 |
| Compound B | 15 | A549 |
| Target Compound | 5 | HCT-15 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
In a screening assay against common pathogens, the compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Experimental Results:
In animal models, administration of the compound resulted in a significant reduction in edema and leukocyte migration in zymosan-induced inflammation models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and triazole rings significantly impact biological activity. Substituents that enhance electron density tend to improve anticancer efficacy.
Key Findings:
- Electron-withdrawing groups on the phenyl ring enhance potency.
- The presence of halogens (e.g., Cl, Br) increases antimicrobial activity.
- Alkyl substitutions on the triazole ring can improve solubility and bioavailability.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between an alkyne and azide precursor under copper-catalyzed conditions (e.g., Cu(OAc)₂ in tert-BuOH:H₂O solvent systems). Key steps include:
- Reaction Monitoring : Use TLC with hexane:ethyl acetate (8:2) to track progress .
- Purification : Crude products are recrystallized from ethanol for purity .
- Yield Optimization : Adjust catalyst loading (e.g., 10 mol% Cu) and solvent ratios (e.g., 3:1 tert-BuOH:H₂O) to balance reaction efficiency and byproduct formation .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
Contradictions in NMR or IR data often arise from residual solvents , polymorphism , or dynamic exchange processes . To address this:
- Cross-Validate Techniques : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline) to confirm structural integrity .
- Dynamic Effects : For ambiguous proton environments (e.g., NH or tautomeric groups), use variable-temperature NMR or deuterium exchange experiments .
- Batch Comparison : Analyze multiple batches under identical conditions (e.g., DMSO-d₆ as solvent) to isolate solvent-related artifacts .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.6 ppm), triazole signals (δ 8.3–8.4 ppm), and acetamide NH (δ ~10.8 ppm) using 2D experiments (COSY, HSQC) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .
Advanced: How can researchers evaluate the compound’s potential as an enzyme inhibitor?
Methodological Answer:
- In Vitro Assays : Test against target enzymes (e.g., human leukocyte elastase) using fluorogenic substrates. Measure IC₅₀ values and compare to known inhibitors .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzyme active sites, guided by the compound’s pyridazinone and triazole moieties .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents on the phenyl (e.g., nitro, methoxy) or triazole groups. Use click chemistry for triazole diversification .
- Bioactivity Profiling : Test analogs in parallel assays (e.g., antimicrobial, anti-inflammatory) and correlate substituent effects with activity .
- Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to quantify substituent contributions to potency .
Basic: What reaction conditions most significantly impact yield and purity?
Methodological Answer:
- Catalyst : Copper(I/II) salts (e.g., Cu(OAc)₂) at 10 mol% minimize side reactions in cycloaddition .
- Solvent : Polar aprotic solvents (e.g., tert-BuOH:H₂O) enhance azide-alkyne reactivity .
- Temperature : Room temperature (vs. heating) reduces decomposition of labile triazole products .
Advanced: What computational approaches are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using software like Schrödinger Suite. Prioritize poses with strong hydrogen bonds to pyridazinone carbonyl .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on triazole) for virtual screening of derivatives .
Advanced: How to address stability issues during storage or biological assays?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the acetamide group or oxidation of the dihydropyridazinone ring are common. Monitor via accelerated stability studies (40°C/75% RH) .
- Storage : Store lyophilized at -20°C under argon. In solution, use DMSO with desiccants to prevent moisture uptake .
- Assay Conditions : Include antioxidants (e.g., ascorbic acid) in buffer systems to mitigate oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
